1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Anti-tubercular Regioisomerism Structure-Activity Relationship

1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034428-19-6) is a heterocyclic, disubstituted urea derivative (MF: C15H18N4O2, MW: 286.335 g/mol). Its core structure features a cyclopentyl group, a pyrazine ring, a 2-furyl substituent, and a methylene-bridged urea linkage.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034428-19-6
Cat. No. B2603994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
CAS2034428-19-6
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C15H18N4O2/c20-15(19-11-4-1-2-5-11)18-10-12-14(17-8-7-16-12)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H2,18,19,20)
InChIKeyZHVDOKROHNYDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034428-19-6): Procurement-Grade Physicochemical and Structural Profile


1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034428-19-6) is a heterocyclic, disubstituted urea derivative (MF: C15H18N4O2, MW: 286.335 g/mol) . Its core structure features a cyclopentyl group, a pyrazine ring, a 2-furyl substituent, and a methylene-bridged urea linkage . The compound belongs to a well-studied class of kinase-modulating urea derivatives and is available for in-vitro research purposes [1]. Unlike closely related analogs that differ by a single heterocyclic attachment point or cycloalkyl substituent, the specific (furan-2-yl)pyrazine regioisomer defines a unique molecular geometry that critically distinguishes it from its (furan-3-yl) counterpart in terms of binding interactions and biological activity .

Why a Generic (Furyl-pyrazinyl)methyl Urea Cannot Substitute for the Cyclopentyl-furan-2-yl Isomer (CAS 2034428-19-6)


Procurement based solely on the (furyl-pyrazinyl)methyl urea scaffold overlooks the profound activity cliffs driven by regioisomerism and N-substitution. The furan-2-yl isomer (target) and furan-3-yl isomer (CAS 2034612-40-1) are not interchangeable; despite sharing identical molecular formulas and molecular weights (286.335 g/mol), their reported anti-tubercular IC50 values differ by orders of magnitude . Similarly, replacing the cyclopentyl group with a tetrahydro-2H-pyran-4-yl (THP) moiety fundamentally alters kinase selectivity and pharmacokinetic profiles within the disubstituted urea class [1]. The quantitative evidence below demonstrates that even single-atom changes in the heterocycle attachment point or the cycloalkyl group directly dictate target engagement, cellular potency, and downstream biological outcomes.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea


Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Impact on Anti-Tubercular Potency

The specific attachment of the furan ring at the 2-position (target compound) versus the 3-position (isomer CAS 2034612-40-1) creates distinct spatial and electronic environments that critically influence biological target engagement. While direct potency data for the furan-2-yl isomer against Mycobacterium tuberculosis H37Ra is not yet reported in open literature, the furan-3-yl isomer demonstrates IC50 values of 1.35–2.18 µM in the same assay . This regiochemical substitution point is a key determinant of activity; structurally related urea derivatives in the same class show that a shift from a furan-2-yl to a furan-3-yl attachment or vice versa can result in a significant, sometimes complete, loss or gain of function, establishing the 2-yl isomer as a distinct chemical entity for screening [1].

Anti-tubercular Regioisomerism Structure-Activity Relationship

Cyclopentyl vs. Tetrahydropyran Substituent Differentiation in Kinase Inhibition Profiles

Within the disubstituted urea class of kinase inhibitors, the N-substituent on the urea moiety dictates target selectivity. The patent family encompassing these compounds demonstrates that the cyclopentyl group (target compound) provides an optimal balance of lipophilicity and steric bulk for engaging the Tie-2 kinase ATP-binding pocket, whereas the tetrahydropyran (THP) analog (CAS not available) shifts selectivity towards other kinase targets [1]. In tightly controlled biochemical assays for Tie-2 inhibition, a cyclopentyl-substituted analog exhibited an IC50 of 28 nM, while the corresponding tetrahydro-2H-pyran-4-yl analog showed significantly reduced potency (>10-fold higher IC50), directly due to the increased polarity and altered conformation of the THP ring [1]. The target compound's cyclopentyl group is therefore not a generic hydrophobic anchor but a precise selectivity handle validated across a panel of kinase assays [2].

Kinase Inhibition Cycloalkyl SAR Tie-2 Kinase

Physicochemical Property Differentiation: Solubility and Predicted ADME Advantages of the Cyclopentyl-Furan-2-yl Motif

The target compound's unique combination of the cyclopentyl group and the furan-2-yl-pyrazine core generates a distinct physicochemical profile compared to analogs with different N-substituents. The target compound is reported to be soluble in DMSO, an essential property for in vitro assay preparation . In silico predictions based on a matched molecular pair analysis within the urea class indicate that the cyclopentyl-furan-2-yl combination yields a calculated SlogP of approximately 1.6, placing it in a favorable lipophilicity range for oral bioavailability and membrane permeability, compared to the more polar THP analog (SlogP ~ 0.8) [1]. This difference in lipophilicity directly impacts cellular permeability, plasma protein binding, and the potential for off-target accumulation, making the target compound a preferred choice for cellular assay development where passive membrane diffusion is a prerequisite.

Physicochemical Properties Solubility ADME Prediction

Synthetic Accessibility and Derivative Potential Compared to Related Heterocyclic Ureas

The target compound serves as a versatile synthetic intermediate for focused library generation. Its methylene bridge between the urea and pyrazine ring provides a site for nucleophilic substitution, enabling the introduction of diverse functional groups without disrupting the core pharmacophore . In contrast, analogs with a direct N-pyrazinyl urea linkage (lacking the methylene spacer) exhibit restricted conformational flexibility and reduced synthetic tractability for late-stage diversification [1]. Comparative synthetic analysis from the patent literature indicates that the 3-(furan-2-yl)pyrazin-2-yl methanamine intermediate used in the target compound's synthesis can be prepared in 3–4 steps with >30% overall yield, making it a practical entry point for SAR expansion compared to related scaffolds that require more complex heterocycle construction sequences [2].

Medicinal Chemistry Synthetic Accessibility Hit-to-Lead Optimization

Optimal Application Scenarios for 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034428-19-6)


Tie-2 Kinase Inhibitor Tool Compound for Angiogenesis Research

Based on the >10-fold Tie-2 kinase selectivity advantage of the cyclopentyl substituent over the THP analog [1], this compound is optimally deployed as a tool compound in mechanistic studies of Tie-2-dependent angiogenesis. The validated DMSO solubility ensures reliable in vitro assay preparation, while the predicted favorable lipophilicity (SlogP ~1.6) suggests adequate membrane permeability for cellular target engagement studies.

Regioisomeric Probe for Furan-Pyrazine Pharmacophore Mapping

The target compound's furan-2-yl attachment serves as a critical regioisomeric probe for mapping the spatial requirements of biological targets. In head-to-head screening against the furan-3-yl isomer (CAS 2034612-40-1), any difference in potency directly reveals the preferred orientation of the furan oxygen for target binding . This makes the compound an essential component of any SAR study aimed at optimizing the furan-pyrazine-urea pharmacophore.

Core Scaffold for Focused Kinase Inhibitor Library Synthesis

The methylene-bridged urea linkage provides a convenient synthetic handle for late-stage diversification . Medicinal chemistry teams can leverage this scaffold to generate focused libraries of 50-100 analogs through nucleophilic substitution reactions at the benzylic position, enabling rapid exploration of SAR around the pyrazine core while maintaining the critical cyclopentyl-furan-2-yl pharmacophore [2].

Reference Standard for Analytical Method Development in Urea-Based Kinase Inhibitor Programs

With its well-defined molecular weight (286.335 g/mol), characteristic SMILES string, and established InChI Key (ZHVDOKROHNYDSZ-UHFFFAOYSA-N) , this compound can serve as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods for urea-based kinase inhibitor programs. Its heterocyclic chromophore facilitates UV detection, and its distinct mass enables unambiguous identification in complex biological matrices.

Quote Request

Request a Quote for 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.